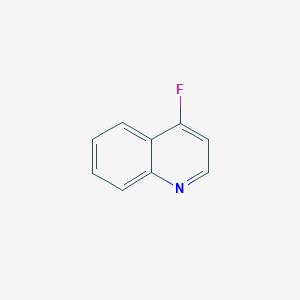

4-Fluoroquinoline

Vue d'ensemble

Description

4-Fluoroquinoline is a class of synthetic broad-spectrum antibacterial agents that have gained significant attention due to their potent activity against a variety of gram-negative and gram-positive bacteria. These compounds, often referred to as fluoroquinolones, have been the subject of extensive research due to their effectiveness in treating bacterial infections and their potential use in medical imaging and as antimalarial agents .

Synthesis Analysis

The synthesis of 4-fluoroquinolines and their derivatives has been explored through various methods. One approach involves the silver-catalyzed intramolecular oxidative aminofluorination of alkynes, which is an efficient method for synthesizing various 4-fluoroisoquinolines and related structures . Another method includes the synthesis of fluoroalkylated γ-lactams derived from 4-aminoquinoline, which have shown potent antimalarial properties . Additionally, a practical and scalable route has been developed for synthesizing halogenated 4-fluoroquinolines, which are key building blocks for antibiotics . Moreover, a one-pot synthesis approach has been reported for creating 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and related compounds using a silver-catalyzed intramolecular aminofluorination of alkyne .

Molecular Structure Analysis

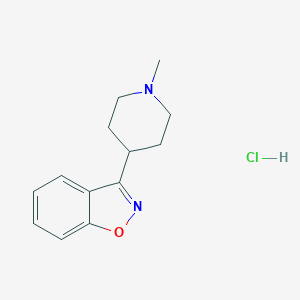

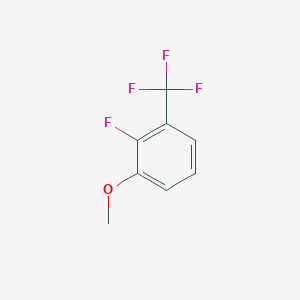

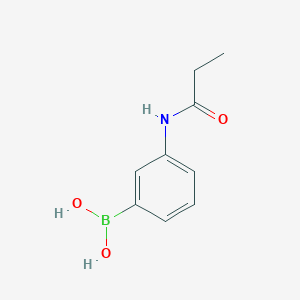

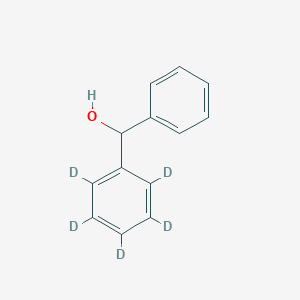

The molecular structure of 4-fluoroquinolines is characterized by the presence of a fluorine atom at the 4-position of the quinoline ring. This structural feature is crucial for the biological activity of these compounds. The fluorine atom is a key directing group for further functionalization, as seen in the synthesis of fluoroiodo-2-phenylquinoline-4-carboxamides, which are evaluated as NK-3 receptor ligands . The presence of fluorine also influences the regioselectivity in the synthesis of fluoroalkylated isoquinolinones .

Chemical Reactions Analysis

4-Fluoroquinolines undergo various chemical reactions that are essential for their biological activity and for the synthesis of more complex derivatives. For instance, the lithiation reaction directed by the fluorine atom allows for the introduction of iodine into the quinoline ring, which is a key step in the synthesis of NK-3 receptor ligands . The C-H activation/annulation reaction with fluoroalkylated alkynes catalyzed by cobalt is another example, leading to the formation of fluoroalkylated isoquinolinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoroquinolines are influenced by the presence of fluorine, which increases the lipophilicity and often enhances the biological activity of these compounds. For example, the introduction of a fluorine atom in place of the 4'-hydroxy group in amodiaquine analogues has led to compounds with potent antimalarial activity and an acceptable safety profile . The stability of these compounds under physiological conditions is also an important consideration, as demonstrated by the stability of fluoroalkylated γ-lactams derived from 4-aminoquinoline . Additionally, the synthesis of fluorinated 4-hydroxyquinolinones via microwave-enhanced methods has shown promising phototoxic and cytotoxic activities against various cell lines, highlighting the importance of fluorine in the pharmacological activity of these compounds .

Applications De Recherche Scientifique

Antibacterial Properties and Mechanisms

4-Fluoroquinoline derivatives, known as fluoroquinolones, are notable for their broad antibacterial activity. They primarily target DNA gyrase, an essential bacterial enzyme, thus controlling systemic infections caused by selected bacteria (Wolfson & Hooper, 1985). Some fluoroquinolines exhibit antifungal activity, as evidenced by moxifloxacin's action on Candida albicans, where it inhibits yeast to hyphal morphogenesis and arrests the cell cycle (Jadhav et al., 2017).

Antimalarial Activity and Pharmacology

4-Fluoroquinoline derivatives have been explored for their antimalarial properties. A study on the synthesis of 4'-fluoro and 4'-chloro analogues of amodiaquine identified compounds with potent activity against chloroquine-sensitive and resistant parasites, highlighting their potential as antimalarial agents (O’Neill et al., 2009).

Environmental Interaction and Stability

The interaction of fluoroquinolines with environmental factors such as pH has been studied. For instance, the distribution behavior of flumequine, a 4-quinolone antimicrobial, between buffer solutions and Aldrich humic acids was analyzed, highlighting the environmental stability and behavior of these compounds (Lützhøft et al., 2000).

Anticancer Applications

Fluoroquinolones have shown potential in anticancer applications. The 4-acetylantroquinonol B (4-AAQB), a derivative closely related to quinolines, demonstrated significant effects in inhibiting tumor proliferation and attenuating chemoresistance in colorectal carcinoma, suggesting its potential as an anticancer agent (Chang et al., 2015). Additionally, other 4-aminoquinoline derivatives have been synthesized and evaluated for cytotoxic effects on human breast tumor cell lines, indicating their potential as anticancer agents (Zhang et al., 2007).

Synthesis and Modification for Antibacterial Agents

Efforts have been made to synthesize and modify 4-fluoroquinolines to develop new antibiotics, especially to combat drug-resistant bacteria. This includes modifying the C-7 position of ciprofloxacin and norfloxacin, highlighting the continuous evolution in fluoroquinolone-based antibiotics to address resistance (Hryhoriv et al., 2021).

Safety And Hazards

The use of fluoroquinolone antibiotics, including 4-Fluoroquinoline, is associated with the risk of disabling, long-lasting, and potentially irreversible side effects . These side effects can involve the nervous system, tendons, muscles, joints, and the central nervous system . Due to these risks, the use of fluoroquinolones is typically reserved for cases where the benefits clearly outweigh the risks .

Propriétés

IUPAC Name |

4-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCUJTLKJPQFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192593 | |

| Record name | Quinoline, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoroquinoline | |

CAS RN |

394-70-7 | |

| Record name | 4-Fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.